Cas no 2172252-50-3 (4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde)

4-(3-Fluoro-2-hydroxypropyl)thiane-4-carbaldehyde is a fluorinated thiane derivative featuring both aldehyde and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. The presence of the fluorine atom enhances its reactivity and potential for selective transformations, particularly in pharmaceutical and agrochemical applications. The thiane scaffold provides structural rigidity, while the aldehyde group offers a reactive site for further derivatization, such as condensation or reduction reactions. The hydroxyl group adds polarity, improving solubility in protic solvents. This compound is particularly valuable in the development of fluorinated bioactive molecules, where its unique combination of functional groups enables precise molecular modifications.
4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde structure
2172252-50-3 structure
Product Name:4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde
CAS No:2172252-50-3
MF:C9H15FO2S
MW:206.277605295181
CID:5938797
PubChem ID:165587082
Update Time:2025-06-07

4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde
    • 2172252-50-3
    • EN300-1620466
    • Inchi: 1S/C9H15FO2S/c10-6-8(12)5-9(7-11)1-3-13-4-2-9/h7-8,12H,1-6H2
    • InChI Key: RQTBADNYLPOIIN-UHFFFAOYSA-N
    • SMILES: S1CCC(C=O)(CC(CF)O)CC1

Computed Properties

  • Exact Mass: 206.07767905g/mol
  • Monoisotopic Mass: 206.07767905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 62.6Ų

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Additional information on 4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde

Introduction to 4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde (CAS No. 2172252-50-3)

4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2172252-50-3, is a structurally unique organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thione class, characterized by a sulfur atom double-bonded to a carbon atom, and incorporates functional groups that enhance its reactivity and potential biological activity. The presence of a fluoro substituent at the 3-position of the propyl chain and a hydroxy group at the 2-position introduces both electronic and steric effects, making it a versatile scaffold for drug discovery.

The thiane core of this molecule provides a rigid yet flexible framework that can interact with biological targets in specific ways. The aldehyde functionality at the 4-position serves as a reactive handle, enabling further derivatization through condensation, oxidation, or reduction reactions. These features make 4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde a promising candidate for developing novel therapeutic agents.

In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The fluoro group in this compound enhances its lipophilicity while maintaining metabolic resilience, which is a critical factor in drug design. Additionally, the hydroxy group can participate in hydrogen bonding interactions, improving binding specificity to biological targets such as enzymes or receptors.

One of the most compelling aspects of 4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde is its potential application in the synthesis of bioactive molecules. Researchers have leveraged this compound as an intermediate in the development of small-molecule inhibitors targeting various diseases. For instance, studies have explored its utility in creating kinase inhibitors, where the thione moiety interacts with the hinge region of kinases, while the aldehyde group allows for covalent bond formation with key residues.

Recent advancements in computational chemistry have further enhanced the understanding of how 4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde behaves in biological systems. Molecular docking simulations have revealed that this compound can effectively bind to protein targets with high affinity. The combination of electronic and steric effects from its substituents optimizes its interaction with these targets, making it an attractive scaffold for drug development.

The pharmaceutical industry has been particularly interested in derivatives of thiane compounds due to their reported bioactivity against a range of diseases. For example, thiane-based molecules have shown promise in treating neurological disorders by modulating neurotransmitter activity. The introduction of fluorine and hydroxyl groups into these structures has expanded their therapeutic potential by enhancing binding interactions and reducing susceptibility to metabolic degradation.

Another area where 4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde has found utility is in the synthesis of probes for biochemical assays. The aldehyde group can be used to label biomolecules or cellular components, enabling researchers to study biological processes at high resolution. Additionally, the fluorine atom can serve as a reporter group in imaging techniques, allowing for real-time tracking of molecular interactions.

The synthesis of 4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by formylation or oxidation steps to introduce the aldehyde functionality. Advances in green chemistry have also led to more sustainable methods for producing this compound, reducing waste and minimizing environmental impact.

In conclusion, 4-(3-fluoro-2-hydroxypropyl)thiane-4-carbaldehyde (CAS No. 2172252-50-3) is a structurally intriguing compound with significant potential in pharmaceutical research and drug development. Its unique combination of functional groups makes it an excellent scaffold for designing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in medicinal chemistry and biotechnology.

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